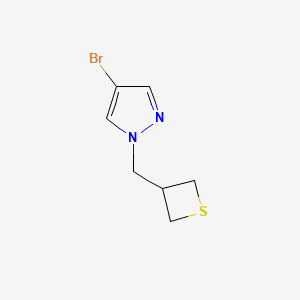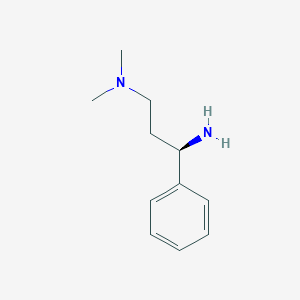![molecular formula C8H7NO2 B13121607 1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
1H-pyrano[3,4-c]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyrano[3,4-c]pyridin-4-one is a heterocyclic compound that features a fused pyran and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-pyrano[3,4-c]pyridin-4-one can be synthesized through various methods. One common approach involves the photochemical reaction of 4-acetoxy- or 4-methoxy-2-pyridones with diethyl acetal of acrolein in acetone. The resultant head-to-tail adducts are then treated with a base to yield 1,2-dihydrocyclobuta[c]pyridin-3(4H)-ones .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves scalable photochemical reactions and subsequent base treatments. The choice of solvents and reagents can be optimized for large-scale production to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-pyrano[3,4-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the pyran or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[3,4-c]pyridin-4-one oxides, while reduction can produce dihydropyrano derivatives.
Scientific Research Applications
1H-pyrano[3,4-c]pyridin-4-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 1H-pyrano[3,4-c]pyridin-4-one exerts its effects involves interactions with various molecular targets. For instance, its antitumor activity is believed to result from its ability to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells . The compound may also interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
1H-pyrano[3,4-c]pyridin-4-one can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the heteroatoms present in the rings.
Pyrano[2,3-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyran ring, offering different chemical and biological properties.
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1H-pyrano[3,4-c]pyridin-4-one |
InChI |
InChI=1S/C8H7NO2/c10-8-5-11-4-6-3-9-2-1-7(6)8/h1-3H,4-5H2 |
InChI Key |
MIVMVVXIKWPDTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN=C2)C(=O)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


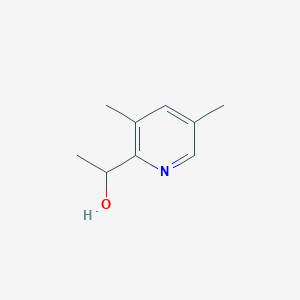

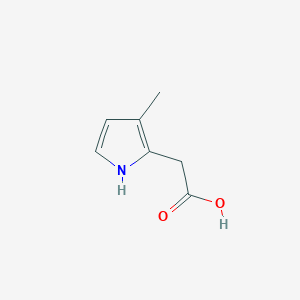
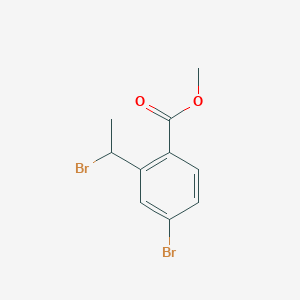
![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)
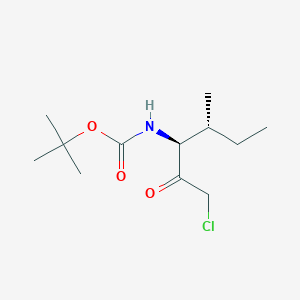

![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)

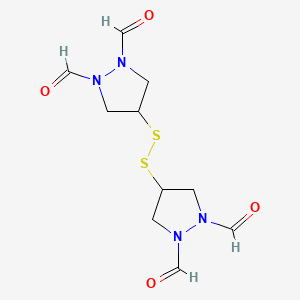
![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)
